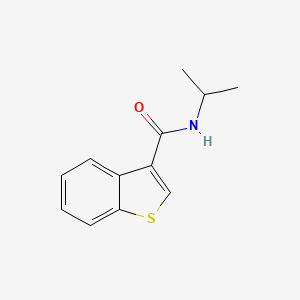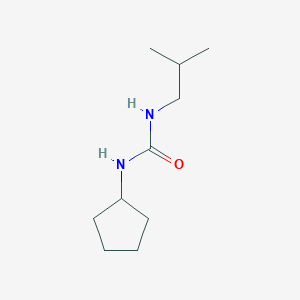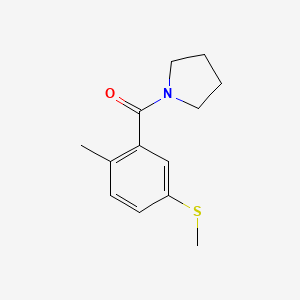
N-ethyl-N-phenylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-phenylthiophene-3-carboxamide (ETPCA) is a chemical compound that belongs to the class of thiophene derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. ETPCA is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-phenylthiophene-3-carboxamide involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. N-ethyl-N-phenylthiophene-3-carboxamide binds to the ATP-binding site of CK2 and prevents its phosphorylation activity. This leads to the inhibition of downstream signaling pathways that are regulated by CK2.
Biochemical and Physiological Effects:
N-ethyl-N-phenylthiophene-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. N-ethyl-N-phenylthiophene-3-carboxamide also has anti-inflammatory and anti-viral properties, making it a promising candidate for the development of new drugs. In addition, N-ethyl-N-phenylthiophene-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-phenylthiophene-3-carboxamide has several advantages for lab experiments. It is a potent inhibitor of CK2 and has been extensively studied for its potential applications in scientific research. N-ethyl-N-phenylthiophene-3-carboxamide is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to the use of N-ethyl-N-phenylthiophene-3-carboxamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the specificity of N-ethyl-N-phenylthiophene-3-carboxamide for CK2 may be limited, as it may also inhibit other kinases at higher concentrations.
Direcciones Futuras
There are several future directions for research on N-ethyl-N-phenylthiophene-3-carboxamide. One potential area of research is the development of more specific inhibitors of CK2 that have a longer half-life and fewer off-target effects. Another area of research is the investigation of the anti-inflammatory and anti-viral properties of N-ethyl-N-phenylthiophene-3-carboxamide, and its potential applications in the treatment of infectious diseases. Finally, N-ethyl-N-phenylthiophene-3-carboxamide may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to investigate its neuroprotective effects.
Métodos De Síntesis
The synthesis of N-ethyl-N-phenylthiophene-3-carboxamide involves the reaction of N-ethyl-N-phenylthiourea with ethyl chloroacetate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with phosphorus pentasulfide to yield N-ethyl-N-phenylthiophene-3-carboxamide. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
N-ethyl-N-phenylthiophene-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is a key regulator of various cellular processes. CK2 is overexpressed in many cancers, and its inhibition has been proposed as a potential therapeutic strategy. N-ethyl-N-phenylthiophene-3-carboxamide has also been shown to have anti-inflammatory and anti-viral properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
N-ethyl-N-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-14(12-6-4-3-5-7-12)13(15)11-8-9-16-10-11/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYSOXMOZJWENS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-phenylthiophene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)



![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)







![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
